molecular formula C7H20O11S3 B14295550 [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid CAS No. 113967-52-5

[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid

Cat. No.: B14295550
CAS No.: 113967-52-5
M. Wt: 376.4 g/mol
InChI Key: BYUWAVLBDIHWJO-UHFFFAOYSA-N
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Description

[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate is an organic compound with the molecular formula C5H12O5S. It is a derivative of methanesulfonic acid, which is an organosulfur compound. Methanesulfonic acid is known for its strong acidity and ability to dissolve a wide range of metal salts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate typically involves the reaction of methanesulfonic acid with a suitable alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

Industrial production of methanesulfonic acid, a precursor to [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate, involves the oxidation of dimethylsulfide or dimethyldisulfide. The process can utilize various oxidizing agents, including oxygen, chlorine, or nitric acid, depending on the desired purity and scale of production .

Chemical Reactions Analysis

Types of Reactions

[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the methanesulfonate group can undergo nucleophilic substitution. These properties make the compound versatile in different chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate is unique due to its combination of hydroxyl and methanesulfonate groups, which provide distinct reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential use in diverse fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

113967-52-5

Molecular Formula

C7H20O11S3

Molecular Weight

376.4 g/mol

IUPAC Name

[3-hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid

InChI

InChI=1S/C5H12O5S.2CH4O3S/c1-11(8,9)10-4-5(2-6)3-7;2*1-5(2,3)4/h5-7H,2-4H2,1H3;2*1H3,(H,2,3,4)

InChI Key

BYUWAVLBDIHWJO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)OCC(CO)CO

Origin of Product

United States

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